molecular formula C23H16 B13862704 22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene

22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene

Cat. No.: B13862704
M. Wt: 292.4 g/mol
InChI Key: CBVGOILIIDOXIJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Methylbenzo[g]chrysene typically involves the methylation of benzo[g]chrysene. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Chemical Reactions Analysis

9-Methylbenzo[g]chrysene undergoes various chemical reactions, including:

Scientific Research Applications

9-Methylbenzo[g]chrysene is primarily used in scientific research due to its potent tumorigenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. Its applications extend to:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PAHs.

    Biology: Employed in studies investigating the metabolic pathways and biological effects of PAHs.

    Medicine: Utilized in cancer research to understand the molecular mechanisms of tumor formation and progression.

    Industry: Limited industrial applications, mainly used in research settings

Mechanism of Action

The mechanism of action of 9-Methylbenzo[g]chrysene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially initiating carcinogenesis. The compound interacts with molecular targets such as cytochrome P450 enzymes, which facilitate its conversion to DNA-binding metabolites .

Comparison with Similar Compounds

9-Methylbenzo[g]chrysene is unique due to its high tumorigenic potency compared to other PAHs. Similar compounds include:

Properties

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

22-methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene

InChI

InChI=1S/C23H16/c1-15-14-16-8-2-3-9-17(16)23-21-13-7-5-11-19(21)18-10-4-6-12-20(18)22(15)23/h2-14H,1H3

InChI Key

CBVGOILIIDOXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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